molecular formula C12H20O2 B8766018 2-Acetyl-3-butylcyclohexanone CAS No. 56745-68-7

2-Acetyl-3-butylcyclohexanone

Cat. No.: B8766018
CAS No.: 56745-68-7
M. Wt: 196.29 g/mol
InChI Key: BMIDYWQTSKZWSZ-UHFFFAOYSA-N
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Description

2-Acetyl-3-butylcyclohexanone is a useful research compound. Its molecular formula is C12H20O2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

56745-68-7

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-acetyl-3-butylcyclohexan-1-one

InChI

InChI=1S/C12H20O2/c1-3-4-6-10-7-5-8-11(14)12(10)9(2)13/h10,12H,3-8H2,1-2H3

InChI Key

BMIDYWQTSKZWSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCC(=O)C1C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the same way as in Example 4, 15.3 ml (20 mmol) of a 1.31 M hexane solution of n-butyllithium was reacted with a solution of 960 mg (10 mmol) of 2-cyclohexenone in 5 ml of ether at -78° C for 30 minutes in the presence of 3.90 g (10 mmol) of tri-n-butylphosphine-copper (I) iodide complex. Then, a mixture consisting of 4 ml (56 mmol) of acetyl chloride, 5 ml of hexamethylphosphoric triamide and 10 ml of ether was rapidly added, and the mixture was stirred for 4 hours while gradually raising the temperature to room temperature. After the reaction, the reaction product was post-treated, extracted, washed, and dried in the same way as in Example 4 to afford 5.48 g of a crude product. The crude product was purified by distillation at reduced pressure to afford 1.81 g of 2-acetyl-3-n-butylcyclohexanone (boiling point 64° - 66° C/ 0.06 mmHg, 92%).
Quantity
0 (± 1) mol
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960 mg
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5 mL
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solvent
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Synthesis routes and methods II

Procedure details

To 20 ml of anhydrous diethyl ether was added 1.9 g (10 mmol) of cuprous iodide, and at -78° C in an atmosphere of nitrogen, 12.8 ml (20 mmol) of a 15 % by weight hexane solution of n-butyllithium was added. The mixture was stirred for 30 minutes, and then, 960 mg (10 mmol) of 2-cyclohexenone was added. The mixture was further stirred for one hour. Then, 3.93 g (50 mmol) of acetyl chloride was added, and the mixture was stirred for 2 hours at room temperature. After the reaction, the reaction product was post-treated, extracted, washed, and dried in the same way as in Example 4 to afford 2.662 g of a crude product. The crude product was purified by column chromatography (silica gel) to afford 56 mg (0.4 mmol) of 3-n-butylcyclohexanone as a by-product in a yield of 4% and 1.103 g (5.6 mmol) of 2-acetyl-3-n-butylcyclohexanone as a main product in a yield of 56%.
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
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1.9 g
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reactant
Reaction Step One
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960 mg
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reactant
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Synthesis routes and methods III

Procedure details

To 30 ml of anhydrous diethyl ether were added 1.5 g (10 mmol) of cuprous bromide and 2.5 g (20 mmol) of trimethyl phosphite, and the mixture stirred for about 1 hour at room temperature in an atmosphere of nitrogen. The mixture was cooled to -78° C, and 12.8 ml (20 mmol) of a 15 % by weight hexane solution of n-butyllithium was added, followed by further stirring the mixture for 30 minutes. Then, 960 mg (10 mmol) of 2-cycohexenone was added and reacted for 1 hour. After the reaction, 5 ml of tetramethylenediamine was added, and the mixture was stirred for about 10 minutes. The resulting solution was added dropwise at 0° C to a solution prepared by adding 2.84 g (20 mmol) of a boron trifluoride-diethyl ether complex and 2.04 g (20 mmol) of acetic anhydride to 20 ml of anhydrous diethyl ether, and stirring the mixture at 0° C for about 30 minutes in an atmosphere of nitrogen. Then, the mixture was stirred for an additional 3 hours at room temperature, and then, post-treated, extracted, washed with dilute hydrochloric acid, and dried in the same way as in Example 4 to afford 5.432 g of a crude product. The crude product was purified by distillation at reduced pressure to afford 370 mg (2.4 mmol) of 3-n-butylcyclohexanone in a yield of 24% and 170 mg (0.9 mmol) of 2-acetyl-3-n-butylcyclohexanone in a yield of 9%.
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[Compound]
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2-cycohexenone
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960 mg
Type
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5 mL
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reactant
Reaction Step Three
Quantity
2.04 g
Type
reactant
Reaction Step Four
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20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous bromide
Quantity
1.5 g
Type
reactant
Reaction Step Five
Quantity
2.5 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In the same way as in Example 4, 12.8 ml (20 mmol) of a 15 % by weight hexane solution of n-butyllithium was reacted with 960 mg (10 mmol) of a solution of 960 mg (10 mmol) of 2-cyclohexenone in 10 ml of ether for one hour in the presence of 1.9 g (10 mmol) of cuprous iodide and 2.0 g (10 mmol) of tri-n-butylphosphone. Then, 5 ml of hexamethylphosphoric triamide was added, and the mixture stirred for about 10 minutes. Furthermore, a solution of 5.1 g (50 mmol) of acetic anhydride in 20 ml of ether was added, and the mixture was stirred for an additional 2.5 hours at room temperature. After the reaction, the reaction product was post-treated, extracted, washed, and dried in the same way as in Example 4 to afford 2.285 g of a crude product. The crude product was purified by column chromatography to afford 81 mg (0.5 mmol) of 3-n-butylcyclohexanone as a by-product in a yield of 5%, and 98 mg (0.5 mmol) of 2-acetyl-3-n-butylcyclohexanone as a product in a yield of 5%.
Quantity
5 mL
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solvent
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960 mg
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Reaction Step Two
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960 mg
Type
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Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
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5.1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
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Reaction Step Three

Synthesis routes and methods V

Procedure details

To 30 ml of anhydrous diethyl ether were added 1.5 g (10 mmol) of cuprous bromide and 2.5 g (20 mmol) of trimethyl phosphite, and the mixture stirred for about 1 hour at room temperature in an atmosphere of nitrogen. The mixture was cooled to -78° C., and 12.8 ml (20 mmol) of a 15% by weight hexane solution of n-butyllithium was added, followed by further stirring the mixture for 30 minutes. Then, 960 mg (10 mmol) of 2-cyclohexenone was added and reacted for 1 hour. After the reaction, 5 ml of tetramethylenediamine was added, and the mixture was stirred for about 10 minutes. The resulting solution was added dropwise at 0° C. to a solution prepared by adding 2.84 g (20 mmol) of a boron trifluoride-diethyl ether complex and 2.04 g (20 mmol) of acetic anhydride to 20 ml of anhydrous diethyl ether, and stirring the mixture at 0° C. for about 30 minutes in an atmosphere of nitrogen. Then, the mixture was stirred for an additional 3 hours at room temperature, and then, post-treated, extracted, washed with dilute hydrochloric acid, and dried in the same way as in Example 4 to afford 5.432 g of a crude product. The crude product was purified by distillation at reduced pressure to afford 370 mg (2.4 mmol) of 3-n-butylcyclohexanone in a yield of 24% and 170 mg (0.9 mmol) of 2-acetyl-3-n-butylcyclohexanone in a yield of 9%.
[Compound]
Name
cuprous bromide
Quantity
1.5 g
Type
reactant
Reaction Step One
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2.5 g
Type
reactant
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Quantity
30 mL
Type
solvent
Reaction Step One
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960 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
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2.04 g
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reactant
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20 mL
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solvent
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